Boc-L-3-Thienylalanine.DCHA

Description

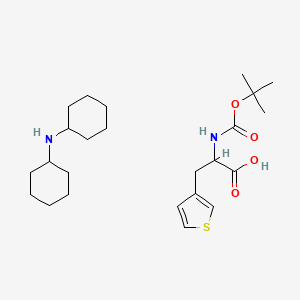

Boc-L-3-Thienylalanine.DCHA is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its chemical structure consists of an L-alanine backbone modified with a 3-thienyl group at the β-position, protected by a tert-butoxycarbonyl (Boc) group. The compound is stabilized as a dicyclohexylamine (DCHA) salt, enhancing its solubility in organic solvents and shelf stability . Key identifiers include:

- CAS Number: 226880-86-0 (primary), 331730-13-3 (alternate)

- Synonyms: Boc-β-(3-thienyl)-Ala-OH.DCHA, dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate

- Molecular Formula: The Boc-protected amino acid (C₁₂H₁₇NO₄S) combined with DCHA (C₁₂H₂₃N) forms a salt with an approximate formula of C₂₄H₄₀N₂O₄S.

The 3-thienyl group confers aromaticity and electronic properties beneficial for drug design, particularly in modulating receptor interactions or enhancing photophysical characteristics . Its primary application lies in solid-phase peptide synthesis (SPPS), where the Boc group enables selective deprotection under acidic conditions .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTVEJPWKBETJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters for Boc protection include:

-

Solvent Ratio : A 1:1 to 10:1 ratio of acetone to water ensures solubility of both the amino acid and (Boc)₂O.

-

Temperature : Reactions proceed efficiently at 0–40°C, with lower temperatures (0–25°C) minimizing racemization.

-

Stoichiometry : A 1.1:1 molar ratio of (Boc)₂O to L-3-thienylalanine ensures complete protection while avoiding side reactions.

Table 1: Representative Boc Protection Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent (Acetone:Water) | 10:1 | 5:1 |

| Temperature | 0°C | 25°C |

| Reaction Time | 0.5 h | 4 h |

| Base (Et₃N Equiv.) | 2.0 | 1.5 |

| Yield | 60% | 90% |

The Boc-protected intermediate, Boc-L-3-thienylalanine, is isolated via acid-base extraction. The aqueous layer is acidified to pH 2–3 using HCl, followed by ethyl acetate extraction and crystallization with petroleum ether.

Salt Formation with Dicyclohexylamine (DCHA)

The Boc-protected amino acid is converted to its dicyclohexylammonium salt to improve crystallinity and stability. This involves reacting Boc-L-3-thienylalanine with DCHA in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Critical Parameters for Salt Formation

-

Stoichiometry : A 1:1 molar ratio of Boc-L-3-thienylalanine to DCHA ensures complete salt formation.

-

Solvent Choice : THF is preferred for its ability to dissolve both components and facilitate rapid crystallization.

-

Purification : The product is crystallized using ethyl acetate and petroleum ether (1:2 v/v), yielding a white crystalline solid.

Table 2: Salt Formation Conditions

| Parameter | Industrial Method | Laboratory Scale |

|---|---|---|

| Solvent | THF | DCM |

| Reaction Time | 2 h | 4 h |

| Temperature | 25°C | 25°C |

| Crystallization Solvent | Ethyl Acetate:Petroleum Ether | Same |

| Purity | ≥98% (HPLC) | ≥95% (TLC) |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate Boc protection. For example, L-3-thienylalanine reacts with (Boc)₂O in acetone/water under microwave conditions (50°C, 15 min), achieving 85% yield with minimal racemization.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

This compound is compatible with SPPS protocols. The DCHA salt is deprotected on-resin using iodine/water in PolarClean/ethyl acetate, enabling racemization-free couplings.

Industrial-Scale Production

Large-scale synthesis (≥10 kg) utilizes automated reactors for precise control of temperature and stoichiometry. Key steps include:

-

Continuous Flow Reactors : For Boc protection, ensuring consistent mixing and reduced reaction times.

-

Centrifugal Crystallization : Enhances yield and purity by controlling crystal size during salt formation.

-

TFA-Free Cleavage : Sustainable methods replace trifluoroacetic acid (TFA) with HCl for Boc deprotection, aligning with green chemistry principles.

Analytical Characterization

The final product is validated using:

-

HPLC : Purity ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

-

NMR : ¹H NMR (DMSO-d₆) δ 1.38 (s, 9H, Boc), 3.10 (m, 2H, CH₂), 6.95–7.20 (m, 3H, thienyl).

-

Mass Spectrometry : ESI-MS m/z 271.33 [M+H]⁺ for Boc-L-3-thienylalanine; 452.7 [M+H]⁺ for DCHA salt.

Challenges and Mitigation Strategies

Racemization

Prolonged reaction times or elevated temperatures during Boc protection can lead to racemization. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

Boc-L-3-Thienylalanine.DCHA undergoes various chemical reactions, including:

Substitution Reactions: The thienyl group can participate in electrophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include electrophiles such as halogens and nitrating agents.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

Substitution Reactions: Products include substituted thienylalanine derivatives.

Deprotection Reactions: The major product is L-3-thienylalanine.

Scientific Research Applications

Peptide Synthesis

Boc-L-3-Thienylalanine DCHA serves as a crucial building block in the synthesis of peptides. The thienyl modification allows for enhanced interactions with molecular targets, which can significantly influence the biological activity of the resulting peptides. This compound is particularly useful in designing peptides with specific functionalities or improved binding affinities.

Pharmaceutical Research

The compound is actively investigated for its potential as a therapeutic agent. Notably, it has been used in the development of inhibitors for enzymes such as Factor XIa and AKT, which are important in various disease pathways, including cancer and thrombosis. Research indicates that derivatives of Boc-L-3-Thienylalanine can exhibit cytotoxic effects against certain cancer cell lines, suggesting applications in cancer therapy.

Biological Studies

Boc-L-3-Thienylalanine DCHA is employed to study the structure-activity relationships of thienylalanine derivatives. Its incorporation into peptide sequences allows researchers to explore how modifications can affect enzyme-substrate interactions and receptor binding. This research is vital for understanding neurotransmitter systems and developing new therapeutic strategies for neurological disorders.

Industrial Applications

In addition to its research applications, Boc-L-3-Thienylalanine DCHA is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes that require precise chemical modifications.

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of Boc-L-3-Thienylalanine DCHA:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines when used in peptide formulations. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor for Factor XIa with IC50 values in low micromolar range. |

| Study 3 | Neurotransmitter Interaction | Showed potential modulation of neurotransmitter release in neuronal cultures. |

These findings highlight the compound's versatility and potential as a therapeutic agent across various medical fields.

Mechanism of Action

The mechanism of action of Boc-L-3-Thienylalanine.DCHA involves its incorporation into peptides and proteins, where it can influence the biological activity of the resulting molecules. The thienyl group can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Boc-L-3-Thienylalanine.DCHA is structurally and functionally distinct from other Boc-protected amino acid derivatives. Below is a detailed comparison with two closely related analogs:

Structural and Physicochemical Properties

Key Observations :

- Thienyl Position: The 3-thienyl substituent in this compound provides distinct electronic effects compared to the 2-thienyl isomer (Boc-3-(2-Thienyl)-L-alanine).

- Counterion Impact: The DCHA salt in this compound improves solubility in non-polar solvents (e.g., dichloromethane) compared to the free acid form of Boc-3-(2-Thienyl)-L-alanine, which requires polar aprotic solvents like DMF .

- Bulkier Substituents : Boc-L-Styrylalanine-DCHA incorporates a styryl group, introducing greater steric hindrance and π-conjugation. This makes it suitable for photoactive applications but reduces compatibility with standard SPPS protocols .

Stability and Handling

- Thermal Stability: this compound and Boc-L-Styrylalanine-DCHA are stable at room temperature but decompose at elevated temperatures (>200°C), releasing toxic gases (e.g., CO, NOₓ) . In contrast, Boc-3-(2-Thienyl)-L-alanine (free acid) is prone to oxidation and requires storage under inert conditions .

- Handling Precautions : All three compounds necessitate PPE (gloves, goggles) to avoid irritation. The DCHA salts generate alkaline solutions in water, requiring neutralization before disposal .

Biological Activity

Boc-L-3-Thienylalanine.DCHA (Dicyclohexylamine salt of Boc-L-3-Thienylalanine) is a synthetic amino acid derivative notable for its unique thienyl side chain, which enhances its biological activity and stability. This compound has gained attention in medicinal chemistry, particularly for its role in peptide synthesis and as a potential therapeutic agent.

Molecular Formula : C12H17NO4S

Molecular Weight : Approximately 271.33 g/mol

The synthesis of this compound involves several key steps:

- Protection of the Amino Group : The amino group of L-3-thienylalanine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

- Formation of the Dicyclohexylamine Salt : The Boc-protected L-3-thienylalanine is reacted with dicyclohexylamine to form the desired salt.

This compound's reactivity is influenced by its thienyl group, which allows it to participate in electrophilic aromatic substitution reactions, facilitating further derivatization .

This compound primarily functions through its incorporation into peptides and proteins. This incorporation can significantly influence the biological activity of these molecules by enhancing their interactions with various molecular targets, including enzymes and receptors. The thienyl group can engage in specific interactions that modify the pharmacological properties of peptides, making them more effective in therapeutic applications .

Biological Activities

The biological activities of this compound are diverse and include:

Case Studies and Research Findings

Several studies have explored the applications and effects of thienyl-containing amino acids, including this compound:

- Enzyme Inhibition Studies :

-

Structure-Activity Relationship (SAR) Studies :

- Investigations into SAR have demonstrated that modifications to the thienyl group can significantly alter biological activity. Compounds with varied substituents on the thienyl ring exhibited different affinities for their targets, underscoring the importance of structural nuances .

-

Comparative Studies :

- Comparative studies with other amino acid derivatives like Boc-L-Phenylalanine and Boc-L-Tyrosine revealed that this compound possesses unique properties due to its thienyl moiety, contributing to enhanced interactions with biological targets .

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-L-3-Thienylalanine | C12H17NO4S | Contains a thienyl side chain |

| Boc-L-Phenylalanine | C12H15NO4 | Contains a phenyl group |

| Boc-D-3-Thienylalanine | C12H17NO4S | D-enantiomer variant |

| N-(tert-butoxycarbonyl)-3-thiopheny alanine | C12H17NO4S | Variations in substituents affecting reactivity |

Q & A

Basic: What are the recommended storage conditions for Boc-L-3-Thienylalanine.DCHA to maintain stability in academic research settings?

Methodological Answer:

Store the compound at 0–6°C in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon). Regularly monitor purity via HPLC or LC-MS every 6 months to detect hydrolytic or oxidative degradation. For long-term stability, lyophilization or storage in anhydrous solvents (e.g., DMF or DCM) is advised. Avoid repeated freeze-thaw cycles to prevent structural compromise .

Basic: How can researchers verify the purity of this compound after synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents.

- Mass spectrometry (MS) for molecular weight validation.

For quantitative analysis, prepare a calibration curve using a certified reference standard. Report purity as a percentage relative to the total integrated chromatogram area .

Advanced: How to resolve discrepancies in NMR data for this compound synthesized via different coupling reagents (e.g., EDC vs. DCC)?

Methodological Answer:

Discrepancies may arise from incomplete coupling, racemization, or solvent interactions. To address this:

Perform 2D NMR (e.g., HSQC, HMBC) to confirm stereochemistry and connectivity.

Compare with computational models (e.g., DFT-based chemical shift predictions).

Analyze reaction conditions: Use TLC or HPLC to monitor reaction progress and optimize coupling reagent stoichiometry (e.g., 1.2 equivalents of EDC with NHS additive).

Test for racemization via chiral HPLC or polarimetry .

Advanced: Designing a protocol for this compound in peptide synthesis: How to balance deprotection efficiency with side-reaction mitigation?

Methodological Answer:

- Deprotection: Use TFA/DCM (1:1 v/v) for Boc removal, monitoring by HPLC to avoid over-acidification.

- Side-reaction mitigation:

Advanced: How to develop a UPLC method for quantifying trace impurities in this compound?

Methodological Answer:

Column selection: Use a C18 UPLC column (1.7 µm particle size) for high resolution.

Mobile phase: Gradient of acetonitrile/0.1% formic acid (5–95% over 10 minutes).

Detection: UV at 210 nm and MS/MS for impurity identification.

Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), LOD (0.01%), and LOQ (0.03%). Include forced degradation studies (heat, light, pH) to identify degradation pathways .

Regulatory: What ECHA compliance steps are required for using this compound in EU-based collaborative research?

Methodological Answer:

Substance identification: Provide CAS number, IUPAC name, and structural formula per CLP Regulation .

Safety data: Submit a Safety Data Sheet (SDS) with hazard classification (e.g., skin/eye irritation).

Concentration reporting: Include exact % (w/w) in mixtures for toxicological assessment.

Consult ECHA’s database for updates on restrictions or authorization requirements .

Table 1: Key Analytical Techniques for this compound

| Technique | Application | Critical Parameters |

|---|---|---|

| HPLC-UV | Purity assessment | Column: C18, λ = 254 nm |

| NMR (¹H/¹³C) | Structural validation | Solvent: DMSO-d6, 500 MHz spectrometer |

| LC-MS/MS | Impurity profiling | Ionization: ESI+, m/z range 100–1000 |

| Chiral HPLC | Stereochemical integrity | Column: Chiralpak AD-H, hexane/IPA eluent |

Advanced: How to address contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

Contradictions may stem from polymorphic forms or hydration states.

Perform powder X-ray diffraction (PXRD) to identify crystalline forms.

Conduct solubility studies in DMSO, DCM, and water under controlled humidity.

Use Karl Fischer titration to quantify residual water content.

Report solvent polarity index (e.g., Snyder’s) and temperature conditions .

Basic: What spectroscopic signatures distinguish this compound from its DCHA-free counterpart?

Methodological Answer:

- FT-IR: Look for DCHA’s amine N-H stretch (~3300 cm⁻¹) and Boc carbonyl (C=O) at ~1680 cm⁻¹.

- ¹H NMR: DCHA protons appear as multiplets at δ 1.2–1.5 ppm (cyclohexyl CH₂) and δ 2.2–2.5 ppm (NH).

- ESI-MS: The DCHA salt form shows [M+H]⁺ at m/z corresponding to the molecular ion + 101.1 (DCHA mass) .

Advanced: Strategies for minimizing racemization during solid-phase peptide synthesis using this compound

Methodological Answer:

- Coupling conditions: Use HOBt/DIC activation at 4°C to reduce racemization.

- Deprotection time: Limit TFA exposure to <30 minutes.

- Monitor enantiomeric excess via chiral HPLC after each coupling cycle.

- Alternative resins: Use pre-loaded Wang resin to minimize steric hindrance .

Regulatory: How to document environmental risk assessments for this compound under REACH?

Methodological Answer:

Perform OECD 301/302 biodegradation tests to assess persistence.

Submit ecotoxicity data (e.g., Daphnia magna LC50).

Include predicted environmental concentrations (PECs) using ECHA’s Chesar tool.

Propose risk mitigation measures (e.g., waste neutralization protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.